(32-Carbonyl)-RMC-5552

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C93H134N10O24 |

|---|---|

Molecular Weight |

1776.1 g/mol |

IUPAC Name |

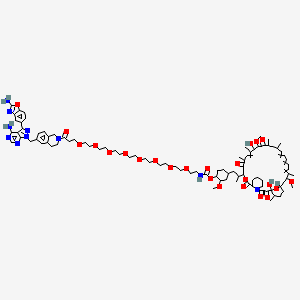

[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98) |

InChI Key |

CHLJLODIXLIFHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

(32-Carbonyl)-RMC-5552: A Technical Guide to its Mechanism of Action as a Bi-steric mTORC1-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(32-Carbonyl)-RMC-5552, more commonly known as RMC-5552, is a pioneering third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] This molecule represents a significant advancement in the field of mTOR inhibition by exhibiting high selectivity for mTORC1 over mTORC2, a feature designed to mitigate the metabolic side effects, such as hyperglycemia, associated with earlier-generation, dual mTORC1/mTORC2 inhibitors.[1][2] RMC-5552 achieves its potent and selective inhibition by simultaneously engaging both the orthosteric (ATP-binding) and allosteric (FKBP12-rapamycin-binding, FRB) sites on mTORC1.[3][4] This unique bi-steric mechanism leads to profound suppression of downstream mTORC1 signaling, primarily through the inhibition of 4E-binding protein 1 (4EBP1) and S6 kinase (S6K) phosphorylation, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells with hyperactive mTORC1 signaling.[1][2][5][6] Preclinical and early clinical data have demonstrated promising anti-tumor activity and a favorable safety profile, positioning RMC-5552 as a potential cornerstone therapy in precision oncology, particularly for tumors harboring mutations in the PI3K/mTOR pathway and in combination with inhibitors of the RAS pathway.[5][6]

Introduction to mTOR Signaling and RMC-5552

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. It is centered around the serine/threonine kinase mTOR, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4] Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention.

-

mTORC1 , the primary focus of RMC-5552, is sensitive to nutrient and growth factor signals and promotes anabolic processes, including protein and lipid synthesis, by phosphorylating key downstream effectors such as S6K and 4EBP1.

-

mTORC2 is involved in the regulation of cell survival and metabolism, primarily through the phosphorylation and activation of AKT.

First and second-generation mTOR inhibitors have shown clinical utility but are limited by incomplete inhibition of mTORC1 signaling (rapalogs) or dose-limiting toxicities, including hyperglycemia, due to the concurrent inhibition of mTORC2 (ATP-competitive inhibitors).[4] RMC-5552 was developed to overcome these limitations by achieving potent and selective inhibition of mTORC1.

Mechanism of Action: Bi-steric Inhibition of mTORC1

RMC-5552's innovative mechanism of action lies in its bi-steric binding to mTORC1. The molecule is a conjugate of a rapamycin analog and an ATP-competitive mTOR kinase inhibitor.[3][4] This design allows for simultaneous interaction with two distinct sites on the mTOR kinase within the mTORC1 complex:

-

Allosteric Site: The rapamycin-like moiety of RMC-5552 binds to the immunophilin FKBP12. The resulting RMC-5552-FKBP12 complex then binds to the FRB domain of mTOR, the canonical allosteric binding site for rapamycin.

-

Orthosteric Site: The ATP-competitive inhibitor component of RMC-5552 directly occupies the ATP-binding pocket of the mTOR kinase domain.

This dual engagement results in a significantly more profound and sustained inhibition of mTORC1 kinase activity compared to agents that target only one of these sites. The structural differences between the mTORC1 and mTORC2 complexes, particularly the accessibility of the FRB domain, are exploited by RMC-5552 to achieve its remarkable selectivity for mTORC1.[3]

Below is a diagram illustrating the bi-steric inhibition of mTORC1 by RMC-5552.

Downstream Signaling Effects

The potent and selective inhibition of mTORC1 by RMC-5552 leads to the dephosphorylation and activation of 4EBP1 and the dephosphorylation and inactivation of S6K.[1][2]

-

Inhibition of 4EBP1 Phosphorylation: Dephosphorylated 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. This complex is essential for the translation of mRNAs encoding for proteins critical for cell growth and proliferation, including oncogenes like MYC. By inhibiting 4EBP1 phosphorylation, RMC-5552 effectively suppresses the translation of these key oncogenic drivers.[5][6]

-

Inhibition of S6K Phosphorylation: The inactivation of S6K leads to a reduction in protein synthesis and cell size.

The signaling pathway downstream of mTORC1 and the points of inhibition by RMC-5552 are depicted in the following diagram.

Quantitative Data

The potency and selectivity of RMC-5552 have been quantified in various preclinical assays.

| Parameter | Cell Line | Value | Reference |

| p-4EBP1 (T37/46) Inhibition (IC50) | MDA-MB-468 | 0.48 nM | [7] |

| p-S6K (T389) Inhibition (IC50) | MDA-MB-468 | 0.14 nM | [7] |

| p-AKT (S473) Inhibition (IC50) | MDA-MB-468 | 19 nM | [7] |

| mTORC1/mTORC2 Selectivity | Cell-based assays | ~40-fold | [1][2] |

| p-4EBP1 (T37/36) Inhibition (pIC50) | Not specified | >9 | [8] |

| p-P70S6K (T389) Inhibition (pIC50) | Not specified | >9 | [8] |

| p-AKT1/2/3 (S473) Inhibition (pIC50) | Not specified | 8-9 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro mTORC1/mTORC2 Selectivity Assay

This protocol describes a general method for determining the selectivity of RMC-5552 for mTORC1 over mTORC2 in a cell-based assay.

-

Cell Culture:

-

Culture MDA-MB-468 human breast cancer cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of RMC-5552 in culture medium.

-

Treat the cells with varying concentrations of RMC-5552 for a specified duration (e.g., 2 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Quantification of Phosphorylated Proteins:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Analyze the levels of phosphorylated 4EBP1 (T37/46) (as a marker of mTORC1 activity) and phosphorylated AKT (S473) (as a marker of mTORC2 activity) using a quantitative immunoassay, such as a Meso Scale Discovery (MSD) assay or Western blotting.

-

-

Data Analysis:

-

Normalize the phosphoprotein signal to the total protein concentration.

-

Plot the percentage of inhibition of phosphorylation against the logarithm of the RMC-5552 concentration.

-

Calculate the IC50 values for the inhibition of p-4EBP1 and p-AKT using a non-linear regression analysis.

-

The mTORC1/mTORC2 selectivity is determined by the ratio of the IC50 for p-AKT to the IC50 for p-4EBP1.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.

-

Cell Line and Animal Model:

-

Use a relevant cancer cell line with a hyperactive mTORC1 pathway, such as HCC1954 human breast cancer cells.[2]

-

Utilize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

-

-

Tumor Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Subcutaneously inject a suspension of cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (width2 x length)/2.

-

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer RMC-5552 (e.g., 1 or 3 mg/kg) or vehicle control via the appropriate route (e.g., intravenous or intraperitoneal injection) at a specified dosing schedule (e.g., once weekly).[2]

-

-

Efficacy and Tolerability Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

-

-

Pharmacodynamic Analysis:

-

Homogenize tumor tissue in a lysis buffer.

-

Quantify the levels of phosphorylated 4EBP1 and S6K in the tumor lysates using methods such as MSD assays to confirm target engagement.

-

Below is a diagram of a typical experimental workflow for a xenograft study.

Clinical Development

RMC-5552 is being evaluated in a Phase 1/1b clinical trial (NCT04774952) in patients with advanced solid tumors.[1][9] The primary objectives of this study are to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-5552.[1] Initial results have shown that RMC-5552 is generally well-tolerated, with a low incidence of hyperglycemia, consistent with its mTORC1-selective mechanism.[1][2] Evidence of clinical activity, including a complete response in a patient with endometrial cancer, has been observed.[1]

Future Directions and Conclusion

RMC-5552 represents a promising new class of mTORC1-selective inhibitors with a well-defined mechanism of action and a favorable preclinical and early clinical profile. Its ability to potently inhibit mTORC1 while sparing mTORC2 offers a significant therapeutic advantage over previous generations of mTOR inhibitors. Future research will likely focus on identifying predictive biomarkers of response, exploring rational combination strategies, particularly with RAS pathway inhibitors, and expanding its clinical development into various cancer types with hyperactive mTORC1 signaling.[5][6] The unique bi-steric mechanism of RMC-5552 provides a strong foundation for the development of more effective and better-tolerated cancer therapies targeting the mTOR pathway.

References

- 1. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. ascopubs.org [ascopubs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Discovery and Synthesis of RMC-5552: A First-in-Class mTORC1-Selective Bi-Steric Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of RMC-5552, a novel, potent, and selective bi-steric inhibitor of the mTORC1 complex.

Introduction: Overcoming the Limitations of Previous mTOR Inhibitors

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and metabolism.[1][2] As a central node in the frequently hyperactivated PI3K/Akt/mTOR pathway in cancer, mTOR has been a long-standing therapeutic target.[3][4][5] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][6]

Previous generations of mTOR inhibitors have faced significant clinical limitations:

-

First-generation inhibitors (Rapalogs): These allosteric inhibitors, such as rapamycin and everolimus, only partially suppress mTORC1 by weakly inhibiting the phosphorylation of the key translational regulator 4EBP1.[4][7]

-

Second-generation inhibitors (ATP-competitive inhibitors): These agents inhibit the kinase activity of both mTORC1 and mTORC2.[2] While more potent, their lack of selectivity and inhibition of mTORC2 lead to significant toxicities, particularly dose-limiting hyperglycemia, by disrupting AKT signaling.[8][9]

To address these challenges, a new therapeutic strategy was required. The development of RMC-5552 represents a third-generation approach, designed to achieve deep and selective inhibition of mTORC1 while sparing mTORC2, thereby maximizing anti-tumor activity and improving tolerability.[8][9]

Discovery of RMC-5552: The Bi-Steric Inhibition Concept

RMC-5552 was developed by Revolution Medicines through a sophisticated, structure-based drug design process. The core innovation is its bi-steric mechanism of action , which involves simultaneously engaging two distinct sites on the mTORC1 complex.[4][10]

This novel class of inhibitors is designed to bind to both:

-

The orthosteric site (the ATP-binding kinase active site).

-

The allosteric site (the FKBP12-rapamycin binding, or FRB, domain).

This dual-binding mode locks the mTORC1 complex in an inactive conformation, leading to profound inhibition of its downstream signaling. A key achievement of this design is the remarkable selectivity for mTORC1 over mTORC2 and other related lipid kinases.[4][7]

Synthesis Overview

The chemical synthesis of bi-steric compounds like RMC-5552 is a significant challenge, primarily due to the structural complexity of the 31-membered rapamycin macrolide.[4] The process involves a modular approach that builds upon the natural product scaffold. While the specific, step-by-step synthetic route is detailed in the primary literature (Journal of Medicinal Chemistry), the general strategy involves covalently attaching a custom-synthesized ATP-competitive inhibitor moiety to a modified rapamycin core via a precisely engineered linker.[4][7] This modular design was crucial for systematically optimizing the molecule's properties to achieve enhanced selectivity and potency.[4][7]

Mechanism of Action and Signaling Pathway

RMC-5552 exerts its anti-tumor effects through the selective inhibition of the mTORC1 signaling pathway.

The PI3K/Akt/mTOR Pathway: Growth factor signaling activates PI3K and subsequently AKT. AKT can inhibit the TSC1/TSC2 complex, which is a negative regulator of the small G-protein Rheb. Active, GTP-bound Rheb directly stimulates the kinase activity of mTORC1.[11] Once active, mTORC1 phosphorylates its two key downstream substrates to promote cell growth and proliferation:

-

4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1): Phosphorylation of 4EBP1 causes it to release the translation initiation factor eIF4E, allowing for the translation of mRNAs crucial for cell cycle progression and oncogenesis.[3][4]

-

S6K1 (ribosomal protein S6 kinase beta-1): Phosphorylation of S6K1 enhances protein synthesis and ribosome biogenesis.[3][12]

Inhibition by RMC-5552: By potently and selectively inhibiting mTORC1, RMC-5552 prevents the phosphorylation of both 4EBP1 and S6K1.[3][8] The suppression of 4EBP1 phosphorylation is a key differentiator from rapalogs and is critical for its robust anti-tumor activity.[13] This leads to the inhibition of cap-dependent translation, cell cycle arrest, and ultimately, tumor cell apoptosis.[3]

Crucially, by not inhibiting mTORC2, RMC-5552 avoids the feedback activation of RTK signaling and the severe hyperglycemia associated with second-generation inhibitors.[4][8][9]

References

- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. rcsb.org [rcsb.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Rmc-5552 | C93H136N10O24 | CID 162640850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

RMC-5552: A Third-Generation, Bi-Steric mTORC1-Selective Inhibitor for Precision Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase in cellular regulation, and its aberrant activation is a hallmark of numerous cancers. While first and second-generation mTOR inhibitors have shown clinical utility, their efficacy has been hampered by limitations such as incomplete mTORC1 inhibition and off-target effects. RMC-5552 emerges as a potent, third-generation, bi-steric mTORC1-selective inhibitor, designed to overcome these challenges. By simultaneously engaging both the ATP-catalytic site and the FKBP12-rapamycin binding (FRB) domain of mTOR, RMC-5552 achieves profound and selective inhibition of mTORC1 signaling. This technical guide provides a comprehensive overview of the preclinical and early clinical data on RMC-5552, detailing its mechanism of action, experimental validation, and potential as a cornerstone of future cancer therapies, particularly in combination with RAS(ON) inhibitors.

Introduction: The Evolution of mTOR Inhibition

The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][3]

-

First-generation mTOR inhibitors (Rapalogs): Rapamycin and its analogs (rapalogs) are allosteric inhibitors that bind to the FRB domain of mTOR within mTORC1.[2][4] However, they only partially suppress mTORC1 activity, particularly the phosphorylation of the key translational regulator 4EBP1, and do not inhibit mTORC2.[2][5][6]

-

Second-generation mTOR inhibitors (TORKi): These ATP-competitive kinase inhibitors target the catalytic site of mTOR, inhibiting both mTORC1 and mTORC2. While more potent than rapalogs, their clinical utility has been limited by toxicities associated with mTORC2 inhibition, such as hyperglycemia.[7]

-

Third-generation mTOR inhibitors: This new class of inhibitors, including RMC-5552, is designed to achieve potent and selective inhibition of mTORC1 while sparing mTORC2.[8][9] RMC-5552's unique bi-steric mechanism of action allows for deep suppression of mTORC1 signaling, addressing a key limitation of previous generations of mTOR inhibitors.[3]

RMC-5552: Mechanism of Action

RMC-5552 is a first-in-class, bi-steric inhibitor that is designed to bind simultaneously to two distinct sites on mTORC1: the ATP-catalytic site and the FRB allosteric site.[3] This dual-binding modality results in a potent and durable inhibition of mTORC1 kinase activity, leading to the suppression of phosphorylation of its key downstream substrates, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][5] By effectively inhibiting 4EBP1 phosphorylation, RMC-5552 reactivates this downstream tumor suppressor, thereby inhibiting the initiation of protein translation of key oncoproteins.[5][6] A significant advantage of RMC-5552 is its selectivity for mTORC1 over mTORC2, which is attributed to its unique binding mode.[2][3] This selectivity is expected to mitigate the adverse events associated with mTORC2 inhibition, such as hyperglycemia.[1][7]

Caption: mTOR signaling pathway and points of intervention by different inhibitor generations.

Preclinical Data

In Vitro Potency and Selectivity

RMC-5552 has demonstrated potent inhibition of mTORC1 signaling in cellular assays. The table below summarizes the key IC50 values.

| Target | Assay | IC50 (nM) | Reference |

| pS6K | Cellular Assay | 0.14 | [10] |

| p4EBP1 | Cellular Assay | 0.48 | [10] |

| pAKT (S473) | Cellular Assay | 19 | [10] |

These data highlight the potent on-target activity of RMC-5552 against mTORC1 substrates and its significant selectivity for mTORC1 over mTORC2, with a selectivity ratio of approximately 40-fold.[7][10]

In Vivo Anti-Tumor Activity

Preclinical studies in xenograft models of human cancers have shown significant anti-tumor activity of RMC-5552.[5][6] In a human xenograft model of MCF-7 breast cancer, RMC-5552 administered intraperitoneally once weekly for 28 days resulted in a reduction in tumor volume at doses of 1-10 mg/kg.[10] Furthermore, in a xenograft model of human breast cancer (HCC1954) with a PIK3CA mutation, weekly doses of 1 mg/kg significantly inhibited tumor growth, while 3 mg/kg led to tumor stasis, both with good tolerability.[7]

RMC-5552 and the preclinical tool compound RMC-6272 have also shown marked combinatorial anti-tumor activity with RAS(ON) inhibitors in preclinical models of KRAS-mutated non-small cell lung cancer (NSCLC).[5][6] This combination enhanced tumor apoptosis and led to durable tumor regressions compared to single-agent treatments.[5][6]

Clinical Development

RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) as a monotherapy in patients with recurrent solid tumors.[5][11][12] Initial findings from this dose-escalation study have demonstrated that RMC-5552 is clinically active at a tolerable dose and schedule.[5][6]

Safety and Tolerability

As of January 2022, in a study of 14 patients with solid tumors across five dose levels (1.6 to 12 mg IV weekly), the most common drug-related adverse events were mucositis/stomatitis (43%) and decreased appetite (29%).[5][6] A later data cut from October 2023 with 57 patients reported the most common treatment-related adverse events as mucositis (49%), nausea (44%), and fatigue (42%).[7][13] Importantly, and consistent with its mTORC1 selectivity, the incidence of treatment-related hyperglycemia was low (4%) and not dose-limiting.[7][13] Prophylactic use of tacrolimus (B1663567) mouthwash was shown to reduce the incidence of oral mucositis.[7][13]

Preliminary Efficacy

In the initial cohort, one confirmed partial response was observed in a patient with head and neck cancer harboring a pathogenic PTEN mutation, and three other patients had a best response of stable disease at doses of 6 mg and higher.[5][6] A later report from the Phase 1 trial with 57 patients showed a disease control rate of 64%, including one patient with PTEN and PIK3CA-altered endometrial cancer who achieved a complete response and remained on treatment for over six months.[7][13]

Experimental Protocols

Cellular Kinase Assay for mTORC1/mTORC2 Inhibition

Objective: To determine the in vitro potency and selectivity of RMC-5552 against mTORC1 and mTORC2.

Methodology:

-

Cell Culture: Human cell lines with known PI3K/mTOR pathway activation (e.g., MDA-MB-468) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a serial dilution of RMC-5552 or a vehicle control for a specified duration (e.g., 2 hours).

-

Cell Lysis: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Protein lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total forms of mTORC1 substrates (p-S6K, p-4EBP1) and an mTORC2 substrate (p-AKT Ser473).

-

Detection and Quantification: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected. Band intensities are quantified using densitometry software.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: A generalized workflow for Western blot analysis of mTOR pathway inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a preclinical in vivo model.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., MCF-7, HCC1954) are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. RMC-5552 is administered at specified doses and schedules (e.g., once weekly intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for analysis of target engagement (e.g., levels of p-4EBP1) by Western blotting or immunohistochemistry.

-

Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.

Future Directions and Conclusion

RMC-5552 represents a significant advancement in the development of mTOR inhibitors. Its unique bi-steric mechanism of action translates to potent and selective inhibition of mTORC1, leading to promising preclinical anti-tumor activity and an encouraging safety profile in early clinical trials. The ability of RMC-5552 to potently suppress 4EBP1 phosphorylation, a key driver of oncogenic protein synthesis, distinguishes it from previous generations of mTOR inhibitors.

The strong preclinical rationale for combining RMC-5552 with RAS(ON) inhibitors in RAS-addicted cancers presents a particularly exciting therapeutic strategy.[5][6] Future clinical investigations will be crucial to define the full potential of RMC-5552 as a monotherapy and in combination regimens for patients with tumors characterized by mTOR pathway hyperactivation. The ongoing clinical development of RMC-5552 holds the promise of a new, more effective, and better-tolerated treatment option for a range of malignancies.

References

- 1. Facebook [cancer.gov]

- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. UCSF Astrocytoma Trial → RMC-5552 Monotherapy in Adult Subjects With Recurrent Glioblastoma [clinicaltrials.ucsf.edu]

- 12. Facebook [cancer.gov]

- 13. aacrjournals.org [aacrjournals.org]

The Structural Basis of RMC-5552's Bi-Steric Inhibition: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and mechanistic underpinnings of RMC-5552, a first-in-class, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). By simultaneously engaging two distinct sites on the mTORC1 complex, RMC-5552 achieves potent and selective inhibition, offering a promising therapeutic strategy for cancers with hyperactive mTORC1 signaling. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction: Overcoming the Limitations of Previous mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[1] For years, therapeutic targeting of mTOR has been a key focus in oncology. First-generation mTOR inhibitors, the rapalogs, allosterically inhibit mTORC1 but only weakly suppress the phosphorylation of the crucial downstream effector, eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[2][3] Second-generation inhibitors, which target the ATP-binding site of mTOR, inhibit both mTORC1 and mTORC2 but are often limited by toxicities, such as hyperglycemia, due to mTORC2 inhibition.[4]

RMC-5552 represents a third-generation, bi-steric approach designed to overcome these limitations. It is engineered to bind to both the allosteric (FKBP12-rapamycin-binding) and orthosteric (ATP-competitive) sites of mTORC1 simultaneously.[4][5] This unique mechanism leads to profound and selective inhibition of mTORC1, including robust suppression of 4EBP1 phosphorylation, while largely sparing mTORC2.[1][5]

The Structural Basis of Bi-Steric Inhibition

The key to RMC-5552's potent and selective activity lies in its unique bi-steric binding mode to the mTORC1 complex. This has been elucidated through structural studies, including cryo-electron microscopy. The crystal structure of RMC-5552 in complex with mTORC1 and FKBP12 is available in the Protein Data Bank under the accession code 8ERA .[6]

RMC-5552 is a hybrid molecule, conceptually a rapamycin macrocycle linked to an ATP-competitive mTOR kinase inhibitor.[4] This design allows it to anchor to two distinct sites on mTORC1:

-

Allosteric Site: The rapamycin-like portion of RMC-5552 binds to the FKBP12 protein, and this complex then binds to the FRB domain of mTOR, the canonical allosteric binding site for rapalogs.[7]

-

Orthosteric (Active) Site: The ATP-competitive moiety of RMC-5552 occupies the kinase active site of mTOR. Specific interactions have been identified, including hydrogen bonds between the 4-aminopyrazolo[3,4-d]pyrimidine core of the inhibitor and the hinge region of mTOR (G2238 and V2240). Additional hydrogen-bonding interactions occur between the 2-aminobenzoxazole (B146116) portion and residues E2190 and K2187.[7]

This dual engagement effectively clamps the mTORC1 complex in an inhibited state, leading to a more profound and durable suppression of its activity compared to agents that bind to only one site.

Quantitative Preclinical Data

The unique mechanism of RMC-5552 translates into a highly potent and selective preclinical profile. Key quantitative data are summarized below.

Table 1: In Vitro Potency and Selectivity of RMC-5552

| Parameter | IC50 (nM) | Target/Pathway | Cell Line | Reference |

| p-S6K Inhibition | 0.14 | mTORC1 | MDA-MB-468 | [7] |

| p-4EBP1 Inhibition | 0.48 | mTORC1 | MDA-MB-468 | [7] |

| p-AKT Inhibition | 19 | mTORC2 | MDA-MB-468 | [7] |

| mTORC1/mTORC2 Selectivity | ~40-fold | [7][8] |

Table 2: Preclinical In Vivo Antitumor Activity of RMC-5552

| Cancer Model | Treatment | Outcome | Reference |

| HCC1954 Breast Cancer Xenograft (PIK3CA H1047R) | 1 mg/kg, weekly | Significant tumor growth inhibition | [9] |

| HCC1954 Breast Cancer Xenograft (PIK3CA H1047R) | 3 mg/kg, weekly | Tumor stasis | [9] |

| KRASG12C Mutant NSCLC (with RMC-6272, a tool compound) | Combination with KRASG12C inhibitor | Induced tumor regressions | [8] |

Clinical Data Overview (Phase 1/1b Study - NCT04774952)

RMC-5552 has been evaluated in a Phase 1/1b clinical trial in patients with advanced solid tumors. The study aimed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 administered as a weekly intravenous infusion.[9]

Table 3: Summary of Clinical Trial NCT04774952

| Parameter | Details | Reference |

| Clinical Trial ID | NCT04774952 | [2] |

| Phase | Phase 1/1b | [2] |

| Study Design | Open-label, multicenter, dose-escalation and expansion | [2] |

| Patient Population | Adults with advanced relapsed or refractory solid tumors | [2] |

| Intervention | RMC-5552 monotherapy, weekly intravenous infusion | [9] |

| Dose Range | 1.6 mg to 16 mg | [9] |

Table 4: Preliminary Efficacy and Safety from the Phase 1 Dose-Escalation

| Outcome | Result | Reference |

| Disease Control Rate | 64% | |

| Complete Response | 1 patient (PTEN and PIK3CA-altered endometrial cancer) | |

| Most Common Treatment-Related Adverse Events | Mucositis (49%), Nausea (44%), Fatigue (42%) | [9] |

| Treatment-Related Hyperglycemia | 4% (not dose-limiting) | [9] |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain. However, the methodologies employed in the key studies can be summarized as follows.

In Vitro Potency and Selectivity Assays

-

Cell Lines: MDA-MB-468 breast cancer cells were used for assessing the inhibition of mTORC1 and mTORC2 signaling.[10]

-

Methodology: Cells were treated with varying concentrations of RMC-5552. The phosphorylation status of key downstream substrates of mTORC1 (p-4EBP1 T37/T46, p-S6K) and mTORC2 (p-AKT S473) was quantified to determine IC50 values.[10] This is typically done using methods like Western blotting or high-throughput immunoassays (e.g., TR-FRET).

Preclinical In Vivo Studies

-

Animal Models: The antitumor activity of RMC-5552 was evaluated in xenograft models, such as the HCC1954 human breast cancer model which harbors a PIK3CA mutation.[9]

-

Treatment Regimen: RMC-5552 was administered intravenously on a weekly schedule.[9]

-

Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. Body weight was monitored to evaluate tolerability.[9]

-

Pharmacodynamics: Tumors were collected at the end of the study to analyze the inhibition of downstream signaling pathways (e.g., p4EBP1) via methods like immunohistochemistry or Western blotting.[9]

Phase 1/1b Clinical Trial (NCT04774952)

-

Study Design: An open-label, multicenter, dose-escalation study was conducted to determine the recommended Phase 2 dose (RP2D) and assess safety and preliminary efficacy.[2][9]

-

Patient Selection: Eligible patients had advanced solid tumors that were refractory to standard therapies. The dose-expansion cohort was planned for patients with specific mTOR pathway mutations.[2]

-

Assessments: Safety was evaluated by monitoring adverse events. Efficacy was assessed using Response Evaluation Criteria in Solid Tumors (RECIST v1.1). Pharmacokinetic and pharmacodynamic analyses were also performed.[2]

Visualizing the Mechanism and Advantages of RMC-5552

To better understand the mechanism of action and the rationale behind the development of RMC-5552, the following diagrams illustrate the relevant signaling pathway and the evolution of mTOR inhibitors.

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Caption: Advantages of RMC-5552's bi-steric inhibition.

Conclusion

RMC-5552 represents a significant advancement in the field of mTOR inhibition. Its novel bi-steric mechanism of action provides for potent and highly selective inhibition of mTORC1, leading to robust suppression of downstream signaling and promising antitumor activity. The structural insights into its binding mode provide a clear rationale for its improved therapeutic window compared to earlier generation mTOR inhibitors. The ongoing clinical development of RMC-5552 will further define its role in the treatment of cancers with aberrant mTORC1 signaling.

References

- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ir.revmed.com [ir.revmed.com]

- 9. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

RMC-5552: A Deep Dive into its Role as a Selective mTORC1 Inhibitor in the PI3K/Akt/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RMC-5552, a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). We will explore its mechanism of action within the critical PI3K/Akt/mTOR signaling pathway, present key preclinical and clinical data, and detail relevant experimental protocols.

Introduction to the PI3K/Akt/mTOR Pathway and the Rationale for mTORC1 Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[1]

-

mTORC1 , the focus of RMC-5552's activity, is sensitive to rapamycin and plays a central role in integrating signals from growth factors, nutrients, and cellular energy status.[1] Its downstream effectors include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), which are key regulators of protein synthesis.[1][3]

-

mTORC2 is generally insensitive to rapamycin and is involved in the activation of Akt, thereby regulating cell survival and metabolism.[1]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited effects on 4EBP1 phosphorylation.[1][4][5] Second-generation mTOR inhibitors are ATP-competitive and inhibit both mTORC1 and mTORC2, but their clinical utility can be hampered by toxicities associated with mTORC2 inhibition, such as hyperglycemia.[6][7] RMC-5552 represents a third-generation, bi-steric inhibitor designed to selectively and potently inhibit mTORC1 while sparing mTORC2, offering a potentially improved therapeutic window.[1][6][7]

RMC-5552: Mechanism of Action

RMC-5552 is a bi-steric inhibitor, meaning it simultaneously binds to two distinct sites on the mTORC1 complex: the orthosteric (catalytic) site and an allosteric site (the FKBP12-rapamycin-binding domain).[1][8] This dual-binding mechanism leads to a deep and selective inhibition of mTORC1. By potently inhibiting mTORC1, RMC-5552 effectively suppresses the phosphorylation of its key downstream substrates, S6K and 4EBP1.[2][3][6] The inhibition of 4EBP1 phosphorylation is a key differentiator from rapalogs and is crucial for its anti-tumor activity, as it leads to the suppression of cap-dependent translation of oncogenic proteins.[4][5]

Quantitative Preclinical Data

RMC-5552 has demonstrated potent and selective inhibition of mTORC1 in various preclinical models. The following tables summarize key quantitative data.

| Parameter | Cell Line | Value | Reference |

| p-4EBP1 IC50 | MDA-MB-468 | 1.4 nM | [9] |

| p-S6K IC50 | MDA-MB-468 | 0.28 nM | [9] |

| p-AKT IC50 (mTORC2) | MDA-MB-468 | 18 nM | [10] |

| mTORC1/mTORC2 Selectivity | MDA-MB-468 | ~13-fold | [9][10] |

| pS6K IC50 | Not Specified | 0.14 nM | [11] |

| p4EBP1 IC50 | Not Specified | 0.48 nM | [11] |

| pAKT IC50 (mTORC2) | Not Specified | 19 nM | [11] |

| mTORC1/mTORC2 Selectivity | Not Specified | ~40-fold | [6][7][11] |

| Tumor Model | Dose | Effect | Reference |

| HCC1954 Xenograft (Breast Cancer) | 1 mg/kg, weekly | Significant growth inhibition | [6] |

| HCC1954 Xenograft (Breast Cancer) | 3 mg/kg, weekly | Tumor stasis | [6] |

| MCF-7 Xenograft (Breast Cancer) | 1-10 mg/kg, i.p., once weekly for 28 days | Reduction in tumor volume | [11] |

Key Preclinical and Clinical Findings

Preclinical Activity

Preclinical studies have consistently demonstrated the potent anti-tumor activity of RMC-5552. In a xenograft model of human breast cancer (HCC1954), weekly administration of RMC-5552 led to significant, dose-dependent tumor growth inhibition, with a 1 mg/kg dose significantly inhibiting growth and a 3 mg/kg dose resulting in tumor stasis.[6] These in vivo effects were well-tolerated as assessed by body weight.[6]

Furthermore, preclinical evidence suggests that the selective inhibition of mTORC1 by RMC-5552, in combination with inhibitors of oncogenic RAS, such as KRAS G12C inhibitors, can lead to enhanced antitumor activity and tumor regressions in resistant models.[1][4][5] This highlights the potential of RMC-5552 as a combination therapy partner.

Clinical Trials

A first-in-human, Phase 1/1b dose-escalation study (NCT04774952) has evaluated RMC-5552 monotherapy in adult patients with advanced solid tumors, particularly those with genomic alterations in the PI3K/mTOR pathway.[4][5][6][12]

Key Clinical Observations:

-

Safety and Tolerability: The most common treatment-related adverse events were mucositis, nausea, and fatigue.[6] Notably, the incidence of hyperglycemia, a common side effect of pan-mTOR inhibitors, was low (4%) and not dose-limiting, consistent with RMC-5552's selectivity for mTORC1.[6][7] Prophylactic use of tacrolimus (B1663567) mouthwash was shown to reduce the incidence of oral mucositis.[6]

-

Pharmacokinetics: Plasma exposures of RMC-5552 were generally dose-proportional at lower doses.[4][5]

-

Preliminary Efficacy: The disease control rate in the Phase 1 study was 64%.[6] One patient with PTEN- and PIK3CA-altered endometrial cancer experienced a complete response.[6] Clearance of PI3K/mTOR pathway variants in circulating tumor DNA (ctDNA) was also observed.[6]

| Dose Levels Tested (IV weekly) | Number of Patients (as of Oct 2023) | Key Adverse Events (>25%) | Reference |

| 1.6 mg to 16 mg | 57 | Mucositis/Stomatitis (49%), Nausea (44%), Fatigue (42%), Decreased Appetite (29%) | [4][5][6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of RMC-5552.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a living organism.

Materials:

-

Cancer cell line (e.g., HCC1954)

-

Immunocompromised mice (e.g., nude mice)

-

RMC-5552 formulated for in vivo administration (e.g., in 5/5/90 v/w/v Transcutol/Solutol HS 15/H2O)[6]

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Cell Culture: Human cancer cells (e.g., HCC1954) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[6]

-

Tumor Implantation: A specific number of cells are implanted subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated with the formula: Volume = (width² x length)/2.[6]

-

Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Treatment Administration: RMC-5552 is administered at specified doses and schedules (e.g., intraperitoneal injection once weekly).[6] The control group receives the vehicle.

-

Monitoring: Tumor volumes and mouse body weights are monitored throughout the study to assess efficacy and toxicity, respectively.[6]

-

Endpoint: At the end of the study, tumors are excised at various time points after the final dose for pharmacodynamic analysis.[6]

Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of RMC-5552 on the phosphorylation status of mTORC1 downstream targets.

Materials:

-

Cell or tumor lysates

-

Protein lysis buffer

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-phospho-4EBP1, anti-phospho-S6, anti-total-4EBP1, anti-total-S6, anti-beta-actin)

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or fluorescent dye)

-

Chemiluminescent or fluorescent detection reagents

Protocol:

-

Lysate Preparation: Cells or homogenized tumor tissue are lysed in a suitable buffer to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-4EBP1) overnight at 4°C.[13]

-

Washing: The membrane is washed multiple times to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that recognizes the primary antibody.

-

Detection: The signal from the secondary antibody is detected using an appropriate method (e.g., chemiluminescence or fluorescence imaging).

-

Analysis: The intensity of the bands is quantified to determine the relative levels of the target protein.

Cell Viability Assay

Objective: To assess the effect of RMC-5552 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

RMC-5552

-

Cell viability reagent (e.g., crystal violet, MTS, or CellTiter-Glo)

Protocol:

-

Cell Seeding: Cells are seeded at a specific density in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of RMC-5552.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: A cell viability reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured according to the manufacturer's instructions.

-

Data Analysis: The results are used to calculate parameters such as the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

RMC-5552 is a promising, first-in-class, bi-steric mTORC1-selective inhibitor with a distinct mechanism of action that translates into a potentially favorable safety and efficacy profile. Its ability to potently inhibit 4EBP1 phosphorylation while sparing mTORC2 addresses a key limitation of previous generations of mTOR inhibitors. Preclinical data demonstrate significant anti-tumor activity, both as a single agent and in combination with other targeted therapies. Early clinical data in patients with advanced solid tumors have shown encouraging signs of activity and a manageable safety profile, notably with a low incidence of hyperglycemia.

Future research will likely focus on:

-

Further clinical development of RMC-5552 in combination with other targeted agents, particularly RAS(ON) inhibitors, in genetically defined patient populations.[4][5]

-

Exploration of RMC-5552 in other cancer types with hyperactivated mTORC1 signaling.

-

Identification of predictive biomarkers to select patients most likely to respond to RMC-5552 therapy.

The continued investigation of RMC-5552 holds the potential to provide a valuable new therapeutic option for patients with cancers driven by the PI3K/Akt/mTOR pathway.

References

- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. asco.org [asco.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. UCSF Astrocytoma Trial → RMC-5552 Monotherapy in Adult Subjects With Recurrent Glioblastoma [clinicaltrials.ucsf.edu]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

Preclinical Antitumor Activity of RMC-5552: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-5552 is a novel, investigational, bi-steric inhibitor that selectively targets the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] This document provides a comprehensive overview of the preclinical data demonstrating the antitumor activity of RMC-5552. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is collated from publicly available research and clinical trial disclosures. RMC-5552 has demonstrated potent and selective inhibition of mTORC1 signaling, leading to significant antitumor effects in various preclinical cancer models, both as a monotherapy and in combination with other targeted agents.[2][4]

Introduction to RMC-5552

RMC-5552 is a third-generation mTOR inhibitor that distinguishes itself through a unique bi-steric mechanism of action.[1][4] This allows it to bind to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-binding catalytic site of mTOR. This dual interaction results in potent and highly selective inhibition of mTORC1 over mTORC2.[1][4][5] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[3][4] By selectively targeting mTORC1, RMC-5552 aims to provide a more favorable therapeutic window compared to earlier generation mTOR inhibitors that also inhibit mTORC2, which can lead to dose-limiting toxicities such as hyperglycemia.[1]

Mechanism of Action and Signaling Pathway

RMC-5552 exerts its antitumor effects by potently and selectively inhibiting mTORC1. mTORC1 is a central regulator of protein synthesis and cell growth, primarily through the phosphorylation of its downstream effectors, the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][3] Phosphorylation of 4EBP1 by mTORC1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of key oncogenic proteins.[4] RMC-5552's inhibition of mTORC1 prevents the phosphorylation of 4EBP1, thereby suppressing the translation of proteins essential for tumor cell growth and proliferation.[2][3]

In Vitro Activity

RMC-5552 has demonstrated potent and selective inhibition of mTORC1 signaling in cellular assays. The inhibitory activity is typically measured by assessing the phosphorylation levels of mTORC1 substrates.

| Cell Line | Assay | IC50 (nM) | Selectivity (mTORC1/mTORC2) | Reference |

| MDA-MB-468 | p-4EBP1 (Ser65) | 0.48 | ~40-fold | [6] |

| MDA-MB-468 | p-S6K (Thr389) | 0.14 | Not Reported | [6] |

| MDA-MB-468 | p-AKT (Ser473) (mTORC2) | 19 | Not Applicable | [6] |

In Vivo Antitumor Efficacy

The antitumor activity of RMC-5552 has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression.

Monotherapy in a Breast Cancer Xenograft Model

In a preclinical study using the HCC1954 human breast cancer xenograft model, which harbors a PIK3CA (H1047R) mutation, RMC-5552 treatment resulted in dose-dependent antitumor activity.[1]

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| BALB/c nude mice | HCC1954 | RMC-5552 (1 mg/kg, weekly IP) | Significant tumor growth inhibition | [1] |

| BALB/c nude mice | HCC1954 | RMC-5552 (3 mg/kg, weekly IP) | Tumor stasis | [1] |

| Mice | MCF-7 | RMC-5552 (1-10 mg/kg, weekly IP for 28 days) | Reduction in tumor volume | [6] |

Combination Therapy in KRAS-Mutated Lung Cancer Models

Preclinical studies have also explored the potential of RMC-5552 in combination with RAS(ON) inhibitors in KRAS-mutated non-small cell lung cancer (NSCLC) models. The combination therapy showed enhanced antitumor activity compared to either agent alone.[2]

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| Not Specified | KRAS-mutated NSCLC | RMC-5552 + RMC-6272 (RAS(ON) inhibitor tool) | Marked combinatorial anti-tumor activity, enhanced apoptosis, and durable tumor regressions | [2] |

Experimental Protocols

Cell Culture and In Vitro Assays

-

Cell Lines: HCC1954 (human breast cancer) cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.[1]

-

Phosphorylation Assays: The potency of RMC-5552 was determined by measuring the inhibition of phosphorylation of mTORC1 substrates (p-4EBP1 and p-S6K) and an mTORC2 substrate (p-AKT) in cell-based assays.[1][6]

In Vivo Xenograft Studies

-

Animal Models: Female BALB/c nude mice (6-8 weeks old) were used for the HCC1954 xenograft studies.[1]

-

Tumor Implantation: 5 x 10^6 HCC1954 cells were subcutaneously inoculated into the right flank of the mice in a 1:1 mixture of PBS and Matrigel.[1]

-

Treatment: Treatment was initiated when tumors reached an average volume of approximately 165 mm³. RMC-5552 was formulated in 5/5/90 (v/w/v) Transcutol/Solutol HS 15/H2O and administered by intraperitoneal injection once weekly.[1]

-

Tumor Measurement: Tumor volume was calculated using the formula: Volume = (width² x length)/2. Measurements were taken twice a week.[1]

-

Pharmacodynamic Analysis: At the end of the study, tumors were collected at various time points after the final dose for pharmacodynamic analysis, such as assessing the levels of phosphorylated 4EBP1.[1]

Conclusion

The preclinical data for RMC-5552 strongly support its profile as a potent and selective mTORC1 inhibitor with significant antitumor activity. Its efficacy in preclinical models, both as a single agent and in combination with other targeted therapies, highlights its potential as a promising therapeutic candidate for cancers with hyperactivated mTORC1 signaling. The selective inhibition of mTORC1 over mTORC2 may translate to an improved safety profile in the clinical setting. Further clinical investigation is ongoing to evaluate the safety and efficacy of RMC-5552 in patients with advanced solid tumors.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Facebook [cancer.gov]

- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

(32-Carbonyl)-RMC-5552: A Technical Guide to a Novel Bi-Steric mTORC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(32-Carbonyl)-RMC-5552, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), represents a significant advancement in the development of targeted cancer therapies. This document provides a comprehensive overview of its chemical properties, mechanism of action, and preclinical data. This compound, with the CAS number 2382768-55-8, is a derivative of RMC-5552, a first-in-class bi-steric mTORC1 inhibitor.[1][2] Its unique mechanism, involving simultaneous binding to both the ATP-catalytic site and the FKBP12-rapamycin binding (FRB) domain of mTOR, results in profound and selective inhibition of mTORC1 signaling. This technical guide consolidates key data on its chemical characteristics, biological activity, and the experimental protocols utilized in its evaluation.

Chemical Properties and Data

This compound is a complex macrolide derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2382768-55-8 | [1][2][3] |

| Molecular Formula | C₉₃H₁₃₄N₁₀O₂₄ | [4] |

| Molecular Weight | 1776.11 g/mol | [4] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | DMSO: 146.67 mg/mL (82.58 mM) | [4] |

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of mTOR, with a distinct selectivity for mTORC1 over mTORC2. This selectivity is a key feature, potentially mitigating side effects associated with dual mTORC1/mTORC2 inhibition, such as hyperglycemia.[5][6] The compound's inhibitory activity has been quantified through various in vitro assays.

In Vitro Inhibitory Activity

The inhibitory potency of this compound was determined by assessing the phosphorylation of key downstream substrates of mTORC1 and mTORC2.

| Target Substrate | Complex | pIC₅₀ | Reference |

| p-P70S6K (T389) | mTORC1 | > 9 | [1][2][7][8] |

| p-4E-BP1 (T37/36) | mTORC1 | > 9 | [1][2][7][8] |

| p-AKT1/2/3 (S473) | mTORC2 | 8 - 9 | [1][2][7][8] |

The parent compound, RMC-5552, has demonstrated approximately 40-fold selectivity for mTORC1 over mTORC2 in cell-based assays.[5]

Preclinical Antitumor Activity

RMC-5552 has shown significant, dose-dependent antitumor activity in preclinical xenograft models. In the HCC1954 human breast cancer xenograft model, which harbors a PIK3CA (H1047R) mutation, weekly administration of RMC-5552 led to significant tumor growth inhibition.[5][6]

Mechanism of Action: Bi-Steric Inhibition of mTORC1

RMC-5552 employs a novel bi-steric mechanism of action that underpins its high potency and selectivity for mTORC1.[5][9][10] It is designed to simultaneously engage two distinct sites on the mTOR protein within the mTORC1 complex:

-

The ATP-competitive binding site: This is the catalytic site of the mTOR kinase.

-

The FKBP12-rapamycin binding (FRB) allosteric site: This site is targeted by rapamycin and its analogs.

This dual engagement leads to a more profound and sustained inhibition of mTORC1 activity compared to traditional ATP-competitive inhibitors or rapalogs alone. The selectivity for mTORC1 over mTORC2 is attributed to the differential accessibility of the FRB domain in the two complexes.[11]

Caption: Bi-steric inhibition of mTORC1 by RMC-5552.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound and its parent compound, RMC-5552. These protocols are based on information from the primary literature, including the Journal of Medicinal Chemistry publication on the discovery of RMC-5552.[9][11]

Synthesis of this compound Analogs

The synthesis of RMC-5552 and its analogs is a multi-step process starting from rapamycin. A representative step for a related bi-steric inhibitor involves the following reaction:

-

Reaction: To a solution of a rapamycin-linker intermediate (1.0 equivalent) in dimethylacetamide (DMA), ammonium (B1175870) acetate (B1210297) (10 equivalents) is added.

-

Conditions: The reaction mixture is heated to 40°C.

-

Work-up: After completion, the reaction is cooled to room temperature and purified by reverse-phase chromatography.[11]

A detailed, step-by-step synthesis protocol for RMC-5552 is provided in the supplementary information of the primary research publication.[9]

Caption: General synthetic workflow for RMC-5552 analogs.

In Vitro Kinase Assays

The potency of RMC-5552 analogs against mTORC1 and mTORC2 is typically assessed using cellular assays that measure the phosphorylation of downstream substrates.

-

Cell Line: MDA-MB-468 breast cancer cells are commonly used.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are then treated with a serial dilution of the test compound for a specified period (e.g., 1-2 hours).

-

Following treatment, cells are lysed.

-

The levels of phosphorylated proteins (e.g., p-4EBP1, p-AKT) and total proteins are quantified using immunoassays such as ELISA or Western blotting.

-

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[11]

In Vivo Xenograft Studies

The antitumor efficacy of RMC-5552 is evaluated in vivo using tumor xenograft models in immunocompromised mice.

-

Animal Model: Female athymic nude mice are often used.

-

Tumor Implantation: Human cancer cells (e.g., HCC1954) are implanted subcutaneously.

-

Treatment: Once tumors reach a specified volume, mice are randomized into vehicle and treatment groups. RMC-5552 is typically administered intravenously on a weekly schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.[5][6]

Conclusion

This compound, and its parent compound RMC-5552, are at the forefront of a new generation of mTOR inhibitors. Their unique bi-steric mechanism of action confers high potency and selectivity for mTORC1, which has translated into significant antitumor activity in preclinical models. The data and protocols presented in this technical guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into this promising class of therapeutic agents.

References

- 1. amsbio.com [amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2382768-55-8(this compound) | Kuujia.com [nl.kuujia.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ebiohippo.com [ebiohippo.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]

- 11. pubs.acs.org [pubs.acs.org]

RMC-5552: A Deep Dive into its Effects on 4EBP1 Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RMC-5552 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4][5][6] A key differentiator of RMC-5552 from previous generations of mTOR inhibitors is its profound and robust inhibition of the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][3][4][5][6] This technical guide provides an in-depth analysis of the mechanism of action of RMC-5552 with a specific focus on its effects on 4EBP1 phosphorylation, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Introduction: The mTOR Pathway and the Significance of 4EBP1

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1] Its hyperactivation is a common feature in a wide array of human cancers.[2][4][7] mTOR, a serine/threonine kinase, forms two distinct multiprotein complexes: mTORC1 and mTORC2.[2][8]

mTORC1, the central focus of this guide, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis. A primary downstream effector of mTORC1 is 4EBP1.[2][8] In its hypophosphorylated state, 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[8] Upon phosphorylation by mTORC1, 4EBP1 dissociates from eIF4E, permitting the initiation of translation of key oncogenic proteins.[8]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but only weakly suppress 4EBP1 phosphorylation.[2] Second-generation mTOR kinase inhibitors, while inhibiting both mTORC1 and mTORC2, are often limited by toxicities associated with mTORC2 inhibition.[2] RMC-5552, a third-generation inhibitor, was designed to overcome these limitations by potently and selectively inhibiting mTORC1, leading to a profound suppression of 4EBP1 phosphorylation.[2][4]

Mechanism of Action of RMC-5552

RMC-5552 is a bi-steric inhibitor, a novel class of compounds that simultaneously engage both the allosteric (rapamycin-binding) and the catalytic (ATP-binding) sites of mTORC1.[2] This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2.[2][9]

The following diagram illustrates the mTORC1 signaling pathway and the mechanism of inhibition by RMC-5552.

Quantitative Data on RMC-5552's Effect on 4EBP1 Phosphorylation

The potency of RMC-5552 in inhibiting 4EBP1 phosphorylation has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibition of 4EBP1 Phosphorylation by RMC-5552

| Compound | Cell Line | p-4EBP1 (T37/46) IC50 (nM) | p-S6K (T389) IC50 (nM) | p-AKT (S473) IC50 (nM) | mTORC1/mTORC2 Selectivity | Reference |

| RMC-5552 | MDA-MB-468 | 0.48 | 0.14 | 19 | ~40-fold | [1][2][10] |

| RapaLink-1 | MDA-MB-468 | 1.7 | 0.93 | 6.7 | ~3.9-fold | [8] |

| Everolimus | MDA-MB-468 | >1000 | 0.07 | >1000 | N/A | [8] |

Data from MDA-MB-468 breast cancer cells illustrates the high potency of RMC-5552 against the mTORC1 substrate p-4EBP1 and its significant selectivity over the mTORC2 substrate p-AKT.

Table 2: In Vivo Pharmacodynamic Effects of RMC-5552 on p-4EBP1

| Tumor Model | Treatment | Dose & Schedule | p-4EBP1 Inhibition | Reference |

| HCC1954 Xenograft | RMC-5552 | 1 mg/kg, weekly | Significant inhibition | [9] |

| HCC1954 Xenograft | RMC-5552 | 3 mg/kg, weekly | Robust inhibition | [9] |

| MCF-7 Xenograft | RMC-5552 | 1-10 mg/kg, i.p., once weekly | Dose-dependent reduction | [10] |

In vivo studies confirm that RMC-5552 achieves potent and dose-dependent inhibition of 4EBP1 phosphorylation in tumor tissues.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for assessing the impact of RMC-5552 on 4EBP1 phosphorylation.

In Vitro Western Blotting for p-4EBP1

This protocol describes a typical Western blot procedure to measure the levels of phosphorylated and total 4EBP1 in cultured cancer cells treated with RMC-5552.

Detailed Steps:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) and allow them to adhere. Treat cells with varying concentrations of RMC-5552 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-4EBP1 (e.g., Thr37/46), total 4EBP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies and Pharmacodynamic Analysis

This protocol outlines a typical workflow for evaluating the in vivo efficacy and pharmacodynamic effects of RMC-5552 in a mouse xenograft model.

Detailed Steps:

-

Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCC1954) into the flanks of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume.

-

Randomization: Randomize mice into treatment and control groups.

-

RMC-5552 Administration: Administer RMC-5552 at various doses and schedules (e.g., weekly intraperitoneal injection). The control group receives a vehicle.

-

Tumor Volume and Body Weight Measurement: Regularly measure tumor volume and mouse body weight to assess efficacy and tolerability.

-

Tumor Tissue Collection: At the end of the study or at specific time points, collect tumor tissues for pharmacodynamic analysis.

-

Protein Extraction: Homogenize tumor tissues and extract proteins.

-

Western Blot for p-4EBP1: Perform Western blotting on tumor lysates as described in the in vitro protocol to determine the levels of p-4EBP1 and total 4EBP1.

Conclusion

RMC-5552 represents a significant advancement in the development of mTORC1-targeted therapies. Its unique bi-steric mechanism of action translates into potent and selective inhibition of mTORC1, leading to a profound suppression of 4EBP1 phosphorylation. The preclinical data robustly support the on-target activity of RMC-5552, demonstrating its potential to overcome the limitations of previous mTOR inhibitors. The detailed protocols provided herein offer a framework for the continued investigation and characterization of RMC-5552 and other novel mTORC1 inhibitors. As RMC-5552 progresses through clinical development, its impact on 4EBP1 phosphorylation will remain a critical biomarker of its therapeutic activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medkoo.com [medkoo.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ascopubs.org [ascopubs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]

- 8. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of RMC-5552: A Technical Guide to Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of RMC-5552, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This document outlines the core potency, selectivity, and mechanism of action of RMC-5552, supported by detailed experimental protocols and data presented for scientific evaluation.

Introduction

RMC-5552 is a third-generation mTORC1 inhibitor that employs a novel bi-steric mechanism, engaging both the orthosteric active site and an allosteric pocket on mTOR. This dual-binding mode confers high potency and selectivity for mTORC1 over the related mTOR complex 2 (mTORC2), a key differentiator from previous generations of mTOR inhibitors.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][3] RMC-5552's selective inhibition of mTORC1 is designed to suppress the phosphorylation of downstream effectors like 4E-binding protein 1 (4EBP1) and S6 kinase (S6K), thereby inhibiting protein synthesis and inducing apoptosis in cancer cells with a hyperactivated mTORC1 pathway.[3][4]

Quantitative Potency and Selectivity

The in vitro potency of RMC-5552 was determined through cellular assays measuring the inhibition of key downstream targets of mTORC1 and mTORC2. The half-maximal inhibitory concentrations (IC50) for the phosphorylation of S6K and 4EBP1 serve as readouts for mTORC1 inhibition, while the inhibition of AKT phosphorylation at serine 473 (pAKT S473) is a marker for mTORC2 activity.

| Target | Cell Line | Parameter | RMC-5552 IC50 (nM) | Selectivity (mTORC1/mTORC2) |

| pS6K (mTORC1) | MDA-MB-468 | IC50 | 0.14 | ~40-fold |

| p4EBP1 (mTORC1) | MDA-MB-468 | IC50 | 0.48 | ~40-fold |

| pAKT (mTORC2) | MDA-MB-468 | IC50 | 19 | N/A |

Data compiled from multiple sources indicating potent mTORC1 inhibition and significant selectivity over mTORC2.[1][5][6]

Signaling Pathway and Mechanism of Action

RMC-5552 exerts its effects by selectively inhibiting mTORC1 within the PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the pathway and the specific point of intervention by RMC-5552.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]